3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol
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Overview
Description
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol is a complex organic compound that features a bromophenol core substituted with two indole moieties Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indole Derivatives: The indole moieties can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Bromination: The bromophenol core can be prepared by brominating phenol using bromine in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the indole derivatives with the bromophenol core using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . The bromophenol core may also contribute to its biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
What sets this compound apart is its unique combination of a bromophenol core with two indole moieties, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C25H21BrN2O |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-[bis(2-methyl-1H-indol-3-yl)methyl]-4-bromophenol |
InChI |
InChI=1S/C25H21BrN2O/c1-14-23(17-7-3-5-9-21(17)27-14)25(19-13-16(29)11-12-20(19)26)24-15(2)28-22-10-6-4-8-18(22)24/h3-13,25,27-29H,1-2H3 |
InChI Key |
CHPCWYLATYMLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)O)Br)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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